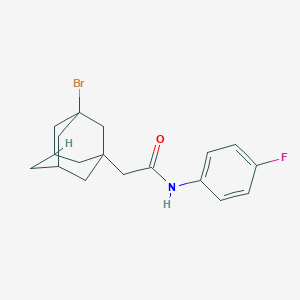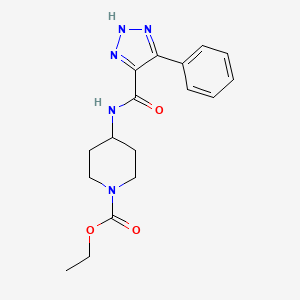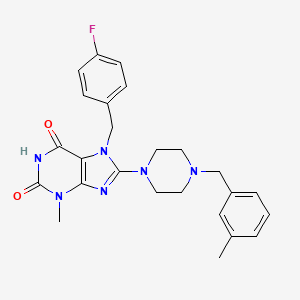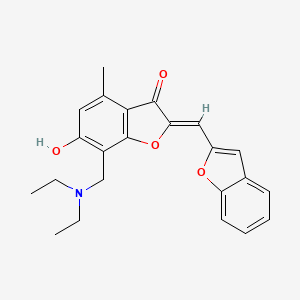
2-(3-bromoadamantan-1-yl)-N-(4-fluorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-bromoadamantan-1-yl)-N-(4-fluorophenyl)acetamide, also known as 3B-Fluoro-AMPH, is a new psychoactive substance that belongs to the class of amphetamines. It is a novel compound that has recently gained attention in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 2-(3-bromoadamantan-1-yl)-N-(4-fluorophenyl)acetamidePH involves the inhibition of the reuptake of dopamine and norepinephrine in the brain. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, which enhances their signaling and improves cognitive function. Additionally, 2-(3-bromoadamantan-1-yl)-N-(4-fluorophenyl)acetamidePH has been shown to activate the release of these neurotransmitters, which further enhances their effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(3-bromoadamantan-1-yl)-N-(4-fluorophenyl)acetamidePH include increased dopamine and norepinephrine release and enhanced cognitive function. It has been found to improve attention, memory, and learning in preclinical studies. Additionally, it has been shown to have less cardiovascular and thermogenic effects compared to traditional amphetamines, which makes it a safer alternative.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(3-bromoadamantan-1-yl)-N-(4-fluorophenyl)acetamidePH in lab experiments include its potential therapeutic applications, its ability to enhance cognitive function, and its safety profile. However, the limitations of using 2-(3-bromoadamantan-1-yl)-N-(4-fluorophenyl)acetamidePH include its complex synthesis method, its limited availability, and the need for further research to determine its long-term safety and efficacy.
Zukünftige Richtungen
There are several future directions for the research on 2-(3-bromoadamantan-1-yl)-N-(4-fluorophenyl)acetamidePH. These include further preclinical studies to determine its safety and efficacy, clinical trials to test its potential therapeutic applications, and the development of new analogs with improved pharmacological properties. Additionally, there is a need for research on the long-term effects of 2-(3-bromoadamantan-1-yl)-N-(4-fluorophenyl)acetamidePH and its potential for abuse and addiction.
Conclusion:
In conclusion, 2-(3-bromoadamantan-1-yl)-N-(4-fluorophenyl)acetamidePH is a novel compound with potential therapeutic applications in neuropsychiatric disorders. Its mechanism of action involves the inhibition of dopamine and norepinephrine reuptake, which enhances cognitive function. While it has shown promising results in preclinical studies, further research is needed to determine its safety and efficacy in humans. The development of new analogs with improved pharmacological properties is also a promising area of research.
Synthesemethoden
The synthesis of 2-(3-bromoadamantan-1-yl)-N-(4-fluorophenyl)acetamidePH involves the reaction of 3-bromoadamantane with N-(4-fluorophenyl)acetamide in the presence of a reducing agent. The reaction is carried out in a solvent such as acetic acid or ethanol, and the product is purified through recrystallization. The synthesis of 2-(3-bromoadamantan-1-yl)-N-(4-fluorophenyl)acetamidePH is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
2-(3-bromoadamantan-1-yl)-N-(4-fluorophenyl)acetamidePH has shown promising results in preclinical studies as a potential treatment for various neuropsychiatric disorders such as attention deficit hyperactivity disorder (ADHD) and depression. It has been found to increase the release of dopamine and norepinephrine in the brain, which are neurotransmitters associated with mood regulation and cognitive function. Additionally, it has been shown to have less abuse potential and fewer side effects compared to traditional amphetamines.
Eigenschaften
IUPAC Name |
2-(3-bromo-1-adamantyl)-N-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrFNO/c19-18-8-12-5-13(9-18)7-17(6-12,11-18)10-16(22)21-15-3-1-14(20)2-4-15/h1-4,12-13H,5-11H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMBHHFIAUUSMJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)Br)CC(=O)NC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-chloro-6-fluorobenzyl)-8-(2-(2-hydroxyethoxy)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2853384.png)
![N-cyclopentyl-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2853386.png)

![2-(3-Benzyl-5,6-dimethyl-2,4-dioxothieno[2,3-d]pyrimidin-1-yl)acetamide](/img/structure/B2853388.png)
![8-(4-methoxybenzyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2853389.png)
![5-Fluoro-4-phenyl-6-[4-(1-propan-2-ylimidazol-4-yl)sulfonylpiperazin-1-yl]pyrimidine](/img/structure/B2853391.png)


![4-[1-[2-(2,3-dichloroanilino)-2-oxoethyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-3-yl]-N-[(4-methylphenyl)methyl]butanamide](/img/structure/B2853394.png)




